molecular formula C26H24FN3O2 B2665588 1-(4-ethoxyphenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 890639-95-9

1-(4-ethoxyphenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Cat. No.: B2665588
CAS No.: 890639-95-9
M. Wt: 429.495
InChI Key: QBNWDDQITPJKSE-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a fluorophenylmethyl group, and a benzodiazole ring attached to a pyrrolidinone core

Preparation Methods

The synthesis of 1-(4-ethoxyphenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Introduction of the Fluorophenylmethyl Group: The fluorophenylmethyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorophenylmethyl halide.

    Formation of the Pyrrolidinone Core: The pyrrolidinone core can be formed by cyclization of an appropriate amide precursor under basic conditions.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using ethoxybenzene and an appropriate acyl chloride.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(4-ethoxyphenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenylmethyl group, using nucleophiles such as amines or thiols.

    Hydrolysis: Hydrolysis of the compound can occur under acidic or basic conditions, leading to the cleavage of the pyrrolidinone ring and formation of corresponding carboxylic acids or amides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-(4-ethoxyphenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. It serves as a lead compound for the development of new therapeutic agents.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound is used in biological studies to investigate its interactions with various biomolecules, such as enzymes and receptors.

    Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of other complex organic molecules, particularly in the development of heterocyclic compounds.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzodiazole ring is known to interact with the active sites of enzymes, potentially inhibiting their activity. Additionally, the fluorophenylmethyl group may enhance the compound’s binding affinity to certain receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-ethoxyphenyl)-4-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups and the presence of the benzodiazole ring, which imparts specific chemical and biological properties.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-4-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O2/c1-2-32-21-13-11-20(12-14-21)29-17-19(15-25(29)31)26-28-23-9-5-6-10-24(23)30(26)16-18-7-3-4-8-22(18)27/h3-14,19H,2,15-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNWDDQITPJKSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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